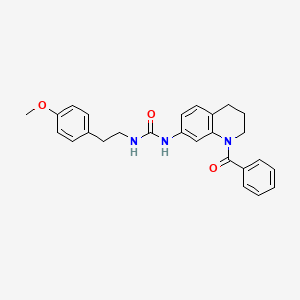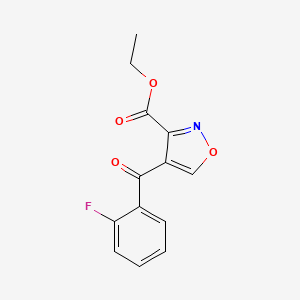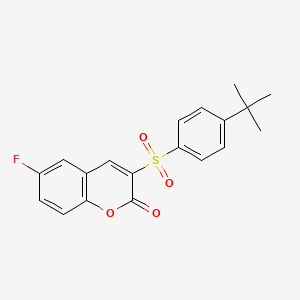
4-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is an organic compound that has garnered significant interest in various fields of scientific research. This compound's structure combines several complex aromatic systems, making it a subject of study in medicinal chemistry, biological research, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide generally involves a multi-step reaction process. One common approach is to begin with the iodination of aniline derivatives to introduce the iodine atom. This is followed by coupling reactions to form the quinazoline core. The final steps often involve acylation to attach the benzamide group.
Common reagents used in these synthesis steps include iodine or iodo derivatives, acyl chlorides, and various catalysts to promote coupling reactions. Conditions often involve reflux in organic solvents such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound would typically be scaled up using continuous flow reactors to optimize yields and purity. The process would likely involve stringent control of reaction conditions such as temperature, pressure, and reactant concentrations to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is known to undergo various types of chemical reactions, including:
Oxidation: : This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: : The iodine atom in the structure makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) in an acidic medium.
Reduction: : Sodium borohydride (NaBH₄) in methanol as the solvent.
Substitution: : Sodium hydroxide (NaOH) in aqueous solution can facilitate the substitution of the iodine atom.
Major Products Formed
Oxidation: : Oxidation typically leads to the formation of quinazoline-N-oxide derivatives.
Reduction: : Reduction can produce dihydroquinazoline derivatives.
Substitution: : Substitution reactions can lead to the replacement of the iodine with other functional groups such as -OH, -NH₂, or -SH.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Medicine
Medically, research is focused on its potential as a therapeutic agent
Industry
In industry, this compound might be explored for its use in material science, particularly in the development of new polymers or as a precursor for high-performance materials.
Mechanism of Action
The exact mechanism of action for 4-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide depends on its application. In medicinal chemistry, it might exert its effects by interacting with specific protein targets or enzymes, disrupting their normal function. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity, which is a common mechanism in anti-cancer agents.
Comparison with Similar Compounds
Compared to other quinazoline derivatives, 4-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide stands out due to the presence of the iodine atom, which can significantly affect its reactivity and interactions. Similar compounds include:
4-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide: : With chlorine instead of iodine, this compound will have different reactivity.
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide: : Lacks the halogen substitution, which may affect its biological activity.
Each of these compounds offers unique properties that can be leveraged in various scientific and industrial applications, underscoring the importance of the iodine atom in modifying the compound's characteristics.
Happy to have written this detailed piece. Do let me know if there's something you'd like to delve deeper into!
Properties
IUPAC Name |
4-iodo-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16IN3O2/c1-14-24-20-8-3-2-7-19(20)22(28)26(14)18-6-4-5-17(13-18)25-21(27)15-9-11-16(23)12-10-15/h2-13H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNLLXUIVYPRPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Ethoxymethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2953462.png)
![2-[(4-Fluorosulfonyloxyphenyl)methyl]-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B2953467.png)
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2953468.png)
![(1-(4-chlorophenyl)cyclopentyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B2953469.png)


![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2953474.png)




![3-{[1-(2-Phenylethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2953479.png)
